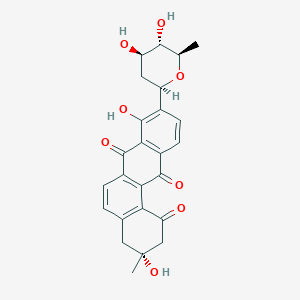

Urdamycinone B

Description

Contextualization as a Type II Polyketide Product

The biosynthesis of Urdamycinone B is a classic example of a type II polyketide pathway. nih.govnih.gov Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. wikipedia.org Their biosynthesis shares remarkable similarities with fatty acid synthesis. wikipedia.org

Type II polyketide synthases (PKSs) are multi-enzyme complexes that construct the polyketide backbone from simple acyl-CoA precursors, most commonly acetyl-CoA as a starter unit and malonyl-CoA as extender units. acs.orgmdpi.com Unlike the modular type I PKSs, type II systems are composed of a set of discrete, monofunctional enzymes that act in an iterative fashion. wikipedia.orgyoutube.com The minimal set of enzymes required, often referred to as the "minimal PKS," includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com The KS and CLF form a heterodimer (KS-CLF) that is central to the process, catalyzing the decarboxylative condensation of malonyl-ACP onto the growing polyketide chain. acs.orgacs.org The CLF plays a crucial role in determining the specific length of the polyketide chain. mdpi.com

In the case of this compound and other angucyclines, a decapolyketide backbone is formed from one acetyl-CoA and nine malonyl-CoA units. nih.govnih.gov Following the assembly of the linear poly-β-keto chain, a series of enzyme-catalyzed cyclization and aromatization reactions, mediated by cyclases (CYC) and aromatases (ARO), lead to the formation of the characteristic angular benz[a]anthraquinone framework. researchgate.netnih.gov Subsequent tailoring reactions, such as oxidations and glycosylations, further modify this core structure to generate the vast diversity observed within the angucycline family. acs.org

Historical Perspective of this compound Research

The urdamycins, including this compound, were first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717 in the late 1980s. jst.go.jpuky.edu These compounds were initially identified during a screening program for new antibiotics and were found to be active against Gram-positive bacteria. jst.go.jp The structure of the main glycosylated compound, urdamycin A, was determined through spectroscopic methods and confirmed by X-ray analysis, revealing its aglycone, urdamycinone A (also known as aquayamycin). jst.go.jp

Subsequent biosynthetic studies in the early 1990s, using isotope-labeled precursors, confirmed that the angucycline core of the urdamycins is derived from a single decapolyketide chain. nih.govuky.edu These studies were pivotal in understanding the formation of the benz[a]anthracene skeleton. nih.gov Research also demonstrated that this compound is a key intermediate in the pathway leading to more complex urdamycins. For instance, it is the aglycone of urdamycin B and a precursor to other members of the family through further glycosylation and tailoring steps. nih.govnih.gov The total synthesis of this compound was first achieved in the mid-1990s, providing confirmation of its structure and paving the way for the synthesis of analogues. researchgate.netacs.orgrsc.orgacs.orgacs.org These synthetic efforts often involved key steps like Diels-Alder reactions to construct the tetracyclic core. researchgate.netrsc.org

Significance of this compound in Natural Products Chemistry and Biosynthesis Research

This compound holds considerable significance in the fields of natural products chemistry and biosynthesis for several reasons. Its discovery and the elucidation of its biosynthetic pathway have provided fundamental insights into the mechanisms of type II polyketide synthases and the subsequent tailoring enzymes that generate the vast chemical diversity of angucyclines. nih.govnih.gov The study of the urdamycin gene cluster has been instrumental in understanding how different enzymatic modules, such as glycosyltransferases, contribute to the final structure of complex natural products. nih.gov For example, the glycosyltransferases involved in the urdamycin pathway have been characterized, revealing their roles in attaching specific sugar moieties to the this compound core. nih.gov

The intricate, stereochemically rich structure of this compound has made it a challenging and attractive target for total synthesis. acs.orgacs.orgacs.org Successful synthetic routes have not only validated its structure but have also led to the development of new synthetic methodologies applicable to other complex natural products, particularly those containing C-glycosidic bonds. rsc.orgacs.org

Furthermore, the study of this compound and its derivatives contributes to the broader understanding of how microorganisms produce bioactive secondary metabolites. mdpi.com The enzymatic machinery responsible for its assembly represents a powerful toolkit for synthetic biology and metabolic engineering. mdpi.comnih.gov By understanding and manipulating the genes and enzymes of the urdamycin pathway, researchers can potentially create novel angucycline analogues with improved or novel biological activities. nih.govmdpi.com This has implications for the discovery of new therapeutic agents, as angucyclines are known for their antibacterial and anticancer properties. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C25H24O8 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C25H24O8/c1-10-21(28)15(26)7-17(33-10)12-5-6-14-20(22(12)29)24(31)13-4-3-11-8-25(2,32)9-16(27)18(11)19(13)23(14)30/h3-6,10,15,17,21,26,28-29,32H,7-9H2,1-2H3/t10-,15-,17-,21-,25-/m1/s1 |

InChI Key |

RWSPXLDDWKEOIW-VLIDSJQPSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)CC(C5)(C)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)C[C@](C5)(C)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)CC(C5)(C)O)O)O)O |

Synonyms |

urdamycinone B |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Urdamycinone B

Strategies for Microbial Strain Cultivation and Metabolite Extraction

The production of Urdamycinone B is intrinsically linked to the metabolic processes of specific bacteria, most notably from the genus Streptomyces. Researchers have developed specialized cultivation strategies to maximize the yield of this target metabolite.

One effective approach involves the co-cultivation of different microbial species. For instance, the interaction between Streptomyces mobaraensis RLe3 and the fungus Coniochaeta sp. FLe4 in liquid culture has been shown to induce or significantly overproduce this compound. researchgate.netusp.br This suggests that metabolic exchange and signaling molecules between the microorganisms trigger the biosynthetic pathways responsible for its production. researchgate.net Similarly, Urdamycinone derivatives have been isolated from marine-derived Streptomyces sp. BCC45596. researchgate.net

Genetic manipulation of producer strains is another powerful strategy. Studies have shown that the inactivation of specific genes within the urdamycin biosynthetic gene cluster can halt the glycosylation process, leading to the accumulation of the aglycone, this compound. researchgate.net

Once cultivation is complete, the metabolites must be extracted from the culture medium or the microbial cells. This crucial step often involves solvent extraction, where organic solvents like ethyl acetate (B1210297) are used to partition the desired compounds from the aqueous culture broth. researchgate.net The choice of extraction method is critical to ensure a high recovery of the target metabolite while minimizing the extraction of impurities. nih.gov The resulting crude extract contains a complex mixture of compounds from which this compound must be isolated. medinadiscovery.com

Advanced Chromatographic Techniques for Isolation and Purification

Following extraction, the complex mixture of metabolites undergoes several stages of chromatographic purification to isolate this compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound from complex extracts. researchgate.net It is particularly effective in separating structurally similar compounds, such as isomers and epimers, which often co-occur in natural product extracts. researchgate.net

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netmdpi.com For the separation of this compound and its C-3 epimer, a typical method involves a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture (e.g., 3:1 ratio). researchgate.net Detection is often achieved using a Diode Array Detector (DAD), which can monitor the elution of compounds at multiple wavelengths simultaneously, a useful feature for identifying and quantifying aromatic compounds like this compound. researchgate.netnih.gov

Before the final purification by HPLC, other preparative chromatographic techniques are often used for initial fractionation of the crude extract. These methods handle larger sample volumes and serve to enrich the fraction containing the target compound.

Silica (B1680970) gel column chromatography is a standard preliminary purification step. mdpi.com The extract is loaded onto a silica gel column, and a solvent gradient of increasing polarity is used to elute different fractions. This separates compounds based on their polarity, effectively removing many unrelated metabolites from the this compound-containing fraction.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. medinadiscovery.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules like this compound. researchgate.net A suite of NMR experiments is typically performed. rsc.org

¹H NMR (Proton NMR) : This experiment identifies the number and types of hydrogen atoms in the molecule, providing information about their chemical environment and proximity to other protons through spin-spin coupling. nih.govnih.gov

¹³C NMR (Carbon NMR) : This provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). researchgate.net

The collective data from these NMR experiments allow for the complete assignment of all proton and carbon signals, leading to the unambiguous confirmation of the this compound structure. researchgate.net

Table 1: Selected NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Data is illustrative based on published findings.) researchgate.net

| ¹H NMR | ¹³C NMR |

| 7.80 (d, J = 8.0 Hz, H-10) | 196.20 (C1) |

| 12.39-12.50 (4 x s, OH) | 188.49 (C7) |

| 182.80 (C12) | |

| 158.27 (C8) | |

| 149.44 (C4a) | |

| 137.46 (C9) | |

| 118.79 (C11) | |

| 115.25 (C7a) |

This interactive table provides a snapshot of key NMR signals assigned to the this compound structure. For a complete dataset, refer to specialized chemical literature.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise elemental composition of a molecule. core.ac.ukchromatographyonline.com Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, which is then sent to the mass analyzer. researchgate.net

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). chromatographyonline.comhilarispublisher.com This precision allows for the calculation of a unique elemental formula from the measured mass, which serves as a powerful confirmation of the molecular formula derived from NMR data. amazonaws.com This step is critical to distinguish between compounds that might have the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org In the case of this compound, the UV-Vis spectrum is characteristic of its extended chromophore system, which is a key feature of its angucyclinone core. The analysis of the spectrum provides valuable insights into the electronic structure of the molecule. wikipedia.org

The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol, exhibits several absorption maxima. These peaks are indicative of the π → π* transitions within the aromatic and quinone moieties of the molecule. The specific wavelengths of maximum absorbance (λmax) are crucial for confirming the identity of the this compound scaffold.

| Solvent | λmax (nm) | log ε | Assignment |

|---|---|---|---|

| Methanol | 225 | 4.45 | π → π* transitions |

| 260 | 4.50 | ||

| 288 (sh) | 4.10 | ||

| 430 | 3.95 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. wikipedia.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. utdallas.edu The IR spectrum of this compound reveals the presence of key functional groups that are integral to its structure.

The spectrum is typically recorded as a KBr (potassium bromide) pellet. The characteristic absorption bands observed in the IR spectrum of this compound provide clear evidence for the presence of hydroxyl, carbonyl, and aromatic functionalities.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 1670 | Strong | C=O stretching (non-chelated quinone carbonyl) |

| 1625 | Strong | C=O stretching (chelated quinone carbonyl) |

| 1590 | Medium | C=C stretching (aromatic ring) |

Circular Dichroism (CD) and Optical Rotation for Absolute Stereochemistry

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for determining the stereochemistry of a molecule. The CD spectrum of an optically active compound provides information about its three-dimensional structure, including the absolute configuration of its stereocenters. libretexts.org

The absolute stereochemistry of this compound was established through the application of CD spectroscopy and the measurement of its optical rotation. The specific rotation, a fundamental property of chiral compounds, is the angle to which a plane of polarized light is rotated when passed through a solution of the substance. wikipedia.org For this compound, the specific rotation has been reported as [α]D²⁰ +330° (c 0.1, chloroform). The positive sign indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right. wikipedia.org

The CD spectrum of this compound exhibits characteristic Cotton effects, which are the result of the interaction of its chiral centers with the chromophoric system. By comparing the experimental CD spectrum with those of related angucyclinones of known absolute configuration, and through theoretical calculations, the absolute stereochemistry of the chiral centers in this compound has been unequivocally assigned. researchgate.net This comparative analysis is a cornerstone in the structural elucidation of complex natural products.

Biosynthesis of Urdamycinone B

Producer Organisms and Microbial Strain Engineering

The production of Urdamycinone B is intrinsically linked to specific microbial sources and can be influenced by microbial interactions and genetic modifications.

Streptomyces fradiae Strains as Primary Producers

This compound is a key intermediate in the biosynthesis of the urdamycin family of angucycline antibiotics. The primary and most well-documented producer of these compounds is the bacterium Streptomyces fradiae, particularly the strain Tü2717. researchgate.netbenchchem.com Urdamycins are characterized by a polyketide-derived aglycone, which is glycosylated at various positions. researchgate.net this compound represents this core aglycone structure.

In wild-type S. fradiae, this compound is a transient precursor that is quickly glycosylated to form more complex urdamycins, such as Urdamycin A. nih.gov However, through microbial strain engineering, it is possible to generate mutant strains that accumulate and secrete this compound as a major product. This is often achieved by inactivating the genes responsible for glycosylation or the biosynthesis of the necessary sugar moieties. For instance, inactivating genes like urdQ or urdZ1, which are involved in the biosynthesis of L-rhodinose (a sugar component of Urdamycin A), prevents the subsequent glycosylation steps and results in the accumulation of this compound. researchgate.netnih.gov Similarly, a mutant of S. fradiae lacking all three glycosyltransferase genes (urdGT1a, urdGT1b, urdGT1c) was found to mainly accumulate this compound and another aglycone, aquayamycin (B1666071). core.ac.uk

Endophytic Microorganism Interactions in Biosynthesis Elicitation

While S. fradiae is a primary producer, the biosynthesis of this compound and related angucyclines is not always constitutive and can be triggered or enhanced through interactions with other microorganisms. This process, known as elicitation, simulates the competitive and symbiotic conditions found in natural microbial communities. mdpi.comrsc.org

Research has shown that co-culturing Streptomyces species with other microbes, particularly fungi, can activate silent biosynthetic gene clusters, leading to the production of compounds not seen in monocultures. For example, the production of this compound by the endophytic actinobacterium Streptomyces mobaraensis RLe3 was notably induced when co-cultured with the endophytic fungus Coniochaeta sp. FLe4. researchgate.net Furthermore, studies have demonstrated that catechol-containing molecules, which can act as signaling compounds in microbial interactions, enhance the production of angucycline glycosides in Streptomyces species. knaw.nl These findings highlight that inter-kingdom and intra-kingdom interactions are a key factor in the chemical ecology and metabolic output of these bacteria. frontiersin.org

Polyketide Synthase (PKS) Pathways Involved

The core scaffold of this compound is assembled by a specific class of enzymes known as polyketide synthases.

Type II PKS System Characteristics

The biosynthesis of the this compound core structure is accomplished by a Type II Polyketide Synthase (PKS) system. benchchem.comnih.gov Aromatic polyketides, including the angucycline family, are typically synthesized by these multienzyme complexes. nih.govsciepublish.com A minimal Type II PKS consists of three essential, discrete, and iteratively used enzymes: a ketosynthase alpha (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). sciepublish.com

The KSα-CLF heterodimer works to sequentially catalyze multiple Claisen condensation reactions, adding acetate (B1210297) units (derived from malonyl-CoA) to a growing polyketide chain that remains tethered to the ACP. The CLF component is crucial as it dictates the specific length of the polyketide chain, which for this compound is a decapolyketide (formed from ten acetate units). sciepublish.com Once the full-length chain is assembled, it is released from the PKS and undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic ring system. embopress.org

Genetic Architecture of the Urdamycin Biosynthetic Gene Cluster

The enzymes required for this compound biosynthesis are encoded in a dedicated urdamycin biosynthetic gene cluster (urd BGC) within the S. fradiae genome. researchgate.netresearchgate.net Analysis of this cluster has identified the specific genes responsible for constructing the polyketide backbone.

The minimal PKS genes in the urd cluster are essential for the initial synthesis. The cluster also contains a suite of genes encoding tailoring enzymes that modify this backbone. Key genes within the cluster include those for cyclases, oxygenases, and reductases, which are responsible for the subsequent modifications leading to the final aglycone structure. researchgate.netasm.org For instance, the MIBiG (Minimum Information about a Biosynthetic Gene Cluster) database entry BGC0000278 represents a part of the urdamycin gene cluster. secondarymetabolites.org The organization of these genes ensures the coordinated expression and assembly of the biosynthetic machinery.

| Gene/Gene Product | Putative Function in this compound Biosynthesis | Reference |

| urdA1, urdA2, urdA3 | Minimal Polyketide Synthase (KSα, KSβ, ACP) | asm.org |

| urdL | Cyclase | researchgate.net |

| urdM | Oxygenase/Reductase | researchgate.netresearchgate.net |

| urdE | Oxygenase (Hydroxylase) | researchgate.netcore.ac.uk |

| urdF | Aromatase/Cyclase | core.ac.uk |

Enzymatic Tailoring Steps and Key Biosynthetic Enzymes

After the decapolyketide chain is synthesized by the PKS, it undergoes a series of modifications catalyzed by tailoring enzymes to yield the stable this compound structure. These steps include intricate cyclization, aromatization, and oxidation reactions. embopress.orgcore.ac.uk

The initial linear polyketide chain must be folded and cyclized correctly to form the four rings of the angucyclinone core. This process is guided by specific cyclase and aromatase enzymes, such as UrdL and UrdF. researchgate.netcore.ac.uk Following the initial cyclizations, the intermediate is further modified by oxygenases and reductases.

Key tailoring enzymes in the urdamycin pathway include:

UrdL: A cyclase enzyme that helps dictate the correct folding and ring closure of the polyketide chain. researchgate.net

UrdM: A bifunctional enzyme with significant similarity to oxygenases and reductases, playing a crucial role in modifying the angucycline skeleton. researchgate.netresearchgate.net

UrdE: A flavoprotein monooxygenase that, along with homologous enzymes like PgaE in other angucycline pathways, is responsible for hydroxylations at specific positions, such as C-12 and C-12b, which are characteristic features of many urdamycin-type structures. researchgate.netcore.ac.uk

These enzymatic modifications are often regio- and stereospecific, ensuring the precise architecture of the final aglycone. embopress.org The resulting this compound is the first stable, fully formed angucyclinone intermediate in the pathway, which then serves as the substrate for various glycosyltransferases that attach sugar moieties to produce the final bioactive urdamycin antibiotics. nih.gov

Role of Deoxysugar Biosynthetic Genes (e.g., urdQ, urdR, urdZ1, urdZ3)

Inactivation of specific deoxysugar biosynthetic genes has provided significant insights into their functions. For instance, the inactivation of urdQ, urdZ1, and urdZ3 has been shown to prevent the production of L-rhodinose. researchgate.netnih.gov This blockage in the pathway leads to the accumulation of this compound, which lacks the L-rhodinose sugar. researchgate.netnih.gov The gene urdR is involved in the biosynthesis of D-olivose. nih.gov When urdR is inactivated, the production of D-olivose is hampered, leading to the formation of novel urdamycin derivatives. researchgate.netnih.gov

These findings highlight the specific roles of these genes in deoxysugar biosynthesis and demonstrate that the accumulation of this compound can be a direct consequence of disrupting the L-rhodinose biosynthetic pathway.

| Gene | Proposed Function in Deoxysugar Biosynthesis | Effect of Inactivation |

| urdQ | Involved in L-rhodinose biosynthesis. researchgate.netnih.gov | Accumulation of this compound. researchgate.netnih.govnih.gov |

| urdR | Involved in D-olivose biosynthesis. researchgate.netnih.gov | Formation of novel urdamycin M. researchgate.netnih.gov |

| urdZ1 | Putative deoxysugar biosynthetic gene, likely involved in L-rhodinose biosynthesis. researchgate.netnih.gov | Prevents L-rhodinose production, leading to this compound accumulation. researchgate.net |

| urdZ3 | Involved in L-rhodinose biosynthesis. researchgate.netnih.gov | Prevents L-rhodinose production, leading to this compound accumulation. researchgate.net |

Glycosyltransferases (GTs) in Sugar Moiety Attachment and Diversification (e.g., UrdGT1, UrdGT2)

Glycosyltransferases are enzymes that catalyze the attachment of sugar moieties to the aglycone core. The urdamycin biosynthetic gene cluster contains several glycosyltransferase genes, including urdGT1a, urdGT1b, urdGT1c, and urdGT2. researchgate.netresearchgate.net These enzymes exhibit a degree of substrate flexibility, which contributes to the diversity of urdamycin structures. researchgate.netnih.gov

UrdGT2 is responsible for the initial C-glycosylation step, attaching a D-olivose moiety to the angucyclinone core. researchgate.netnih.gov Inactivation of urdGT2 prevents this crucial first glycosylation step, leading to the accumulation of aglycones like rabelomycin (B1204765) and aquayamycin. researchgate.netbenchchem.com

The UrdGT1 enzymes (UrdGT1a, UrdGT1b, and UrdGT1c) are involved in the subsequent O-glycosylation steps, adding further sugar units to the growing glycan chain. Inactivation of urdGT1a results in the predominant accumulation of urdamycin B. researchgate.netnih.gov A mutant lacking all three urdGT1 genes mainly accumulates aquayamycin and this compound. researchgate.netnih.gov This indicates that in the absence of the O-glycosyltransferases, the biosynthetic pathway can halt at the stage of the C-glycosylated intermediate, this compound.

| Glycosyltransferase | Function | Effect of Inactivation/Mutation |

| UrdGT1a | Attaches a sugar moiety during the later stages of urdamycin biosynthesis. nih.gov | Predominant accumulation of urdamycin B. researchgate.netnih.gov |

| UrdGT1b/1c | Involved in the attachment of subsequent sugar units. researchgate.netnih.gov | A mutant lacking both genes mainly produces compound 100-2. nih.gov |

| UrdGT2 | Catalyzes the initial C-glycosyltransfer of D-olivose to the aglycone. researchgate.netnih.gov | Production of urdamycins I, J, and K, which lack the C-linked sugar. researchgate.net |

| All UrdGT1 genes | Responsible for the O-glycosylation steps. | Accumulation of aquayamycin and this compound. researchgate.netnih.gov |

Oxidoreductases and Other Modifying Enzymes

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions, which are essential for modifying the angucycline core. patsnap.comcreative-enzymes.comaatbio.com In the urdamycin biosynthetic pathway, oxygenases such as UrdE and UrdM play crucial roles in tailoring the polyketide backbone. benchchem.com UrdM, for instance, is involved in the oxygenation at position 12b of the urdamycin structure. researchgate.net Disruption of the urdM gene leads to the accumulation of rabelomycin. researchgate.net The activities of these tailoring enzymes are critical for the final structure of the urdamycin molecule.

Biosynthetic Precursors and Intermediates (e.g., Aquayamycin/Urdamycinone A, Rabelomycin)

The biosynthesis of this compound proceeds through a series of precursor molecules and intermediates. The initial polyketide chain, formed by a type II polyketide synthase, undergoes cyclization and aromatization to form the characteristic angucycline ring system. benchchem.com Key intermediates in the pathway include aquayamycin (also known as urdamycinone A) and rabelomycin. researchgate.netbenchchem.com

Aquayamycin is the aglycone of urdamycin A and serves as a direct precursor in the biosynthesis. benchchem.com Rabelomycin is another important intermediate, and its accumulation is often observed when certain biosynthetic steps, particularly glycosylation, are blocked. researchgate.netbenchchem.com For example, disruption of the urdGT2 gene, which is responsible for the first glycosylation step, leads to the accumulation of rabelomycin. benchchem.com

Metabolic Shunt Products and Engineered Pathways

When a specific step in a biosynthetic pathway is blocked, the accumulating intermediate may be converted into alternative products known as shunt products. In the context of urdamycin biosynthesis, several shunt products have been identified, providing valuable insights into the pathway. For instance, the compound urdamycin L is a novel metabolic shunt product that sheds light on the function of the urdM gene. asm.orgnih.gov

Furthermore, the understanding of the urdamycin biosynthetic pathway has enabled the use of metabolic engineering and combinatorial biosynthesis to generate novel urdamycin derivatives. asm.orgnih.gov By inactivating specific genes or introducing genes from other pathways, researchers can create new compounds with potentially altered biological activities. For example, the inactivation of deoxysugar biosynthetic genes has led to the accumulation of this compound, demonstrating how pathway engineering can be used to produce specific intermediates. researchgate.netnih.gov

Chemical Synthesis Strategies for Urdamycinone B and Its Analogues

Total Synthesis Approaches

The total synthesis of Urdamycinone B, a complex C-glycosyl angucycline, has been accomplished through various innovative and effective strategies. These approaches often tackle the challenges of constructing the tetracyclic ring system and installing the C-glycosidic linkage with high stereocontrol. acs.orgacs.org

A cornerstone in the synthesis of the angucycline framework of this compound is the Diels-Alder reaction. rsc.org This powerful cycloaddition strategy is frequently employed to construct the tetracyclic benz[a]anthracene core. rsc.orgrsc.org

In one notable approach, the total synthesis of this compound was achieved using a regioselective Diels-Alder reaction between an unprotected C-glycosyljuglone and a suitable diene. acs.orgrsc.orgrsc.org This key step was followed by the regioselective introduction of a ketone function at the C1 position to complete the aglycone structure. acs.org The required C-glycosyljuglone was prepared from 1,5-naphthalenediol and unprotected D-olivose. acs.orgrsc.orgrsc.org

Another strategy involved the Diels-Alder reaction of a bromoquinone with a diene, which, after elimination of hydrogen bromide, yielded a precursor to this compound as a diastereomeric mixture. tandfonline.com This highlights the versatility of the Diels-Alder reaction in accessing key intermediates for angucyclinone synthesis. rsc.orgtandfonline.com

The hetero-Diels-Alder reaction has also been explored as a key strategy to synthesize aza-analogues of angucyclinones, demonstrating the adaptability of this cycloaddition for creating structural diversity within the angucycline family. univ-lemans.fr

A critical challenge in the synthesis of this compound is the formation of the aryl C-glycosidic bond, which links the sugar moiety to the aromatic core. acs.orgresearchgate.net Innovative methods have been developed to achieve this, including strategies that utilize unprotected sugars, thereby streamlining the synthetic sequence. acs.orgjst.go.jp

One successful total synthesis of this compound employed an effective aryl C-glycosidation of 1,5-naphthalenediol with completely unprotected D-olivose. acs.org This reaction, promoted by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields the desired β-C-glycoside, a key subunit of many biologically active aryl C-glycoside antibiotics. acs.orgjst.go.jp This approach avoids the need for extensive protecting group manipulations of the sugar, a significant advantage in complex molecule synthesis. acs.org

The development of practical and highly stereoselective aryl C-glycosidation methods using unprotected sugars as glycosyl donors represents a significant advancement in the field. jst.go.jp These methods have been crucial for the successful total synthesis of this compound and provide a versatile tool for the synthesis of other aryl C-glycoside natural products. acs.orgjst.go.jp

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of this compound. Several stereoselective routes have been developed to control the chiral centers within the molecule.

One approach utilized a stereoselective chiral Lewis acid-promoted reaction between a siloxydiene and a dienophile complex. researchgate.netresearchgate.net This key reaction resulted in a mixture of this compound and its C-3 epimer, which could then be separated. researchgate.netresearchgate.net This demonstrates the power of asymmetric catalysis in establishing the desired stereochemistry in angucyclinone synthesis.

Another strategy focused on the stereoselective synthesis of the angucyclinone core, which could then be elaborated to this compound. acs.org The ability to control the stereochemistry during the construction of the tetracyclic framework is crucial for an efficient total synthesis.

The development of stereoselective methods for both the C-glycosylation and the formation of the polycyclic core has been instrumental in the successful total syntheses of this compound and its analogues. acs.orgresearchgate.net

Both convergent and linear strategies have been applied to the synthesis of angucyclinones like this compound. acs.orguniurb.itnumberanalytics.com

The total synthesis of landomycin A, a related angucycline antibiotic, was achieved through a convergent linear sequence. acs.org Similarly, a convergent synthesis of (-)-8-O-methyltetrangomycin, another angucyclinone, utilized a cobalt-mediated [2+2+2] cycloaddition as a key step. acs.org For this compound, synthetic strategies have often employed convergent approaches, for instance, by preparing the C-glycosylated aromatic piece and the diene component separately before the key Diels-Alder reaction. acs.orgresearchgate.net

| Synthesis Strategy | Description | Advantages |

| Linear Synthesis | Step-by-step construction of the molecule in a sequential manner. uniurb.itfiveable.me | Conceptually simple to plan. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. uniurb.itnumberanalytics.com | Generally higher overall yields, increased efficiency, and greater flexibility. uniurb.itnumberanalytics.comfiveable.me |

Semi-synthetic Modifications and Derivatization

Semi-synthetic approaches, starting from naturally produced angucyclines, offer a valuable route to new analogues with potentially improved or novel biological activities. ucsc.edu

The polyketide backbone of angucyclines like the urdamycins is assembled by a type II polyketide synthase (PKS). rsc.orgnih.gov Genetic engineering of these PKS pathways provides a powerful tool for creating structural diversity. ucsc.edunih.gov By modifying the genes responsible for the biosynthesis of the polyketide chain, it is possible to generate novel "unnatural" natural products. nih.gov

After the initial polyketide chain is formed, it undergoes a series of modifications by tailoring enzymes, including oxidations, reductions, and cyclizations, to form the final angucycline core. rsc.orgresearchgate.netsciepublish.com These enzymatic steps present further opportunities for modification. For example, altering the post-PKS enzymes can lead to changes in the structure and biological activity of the final products. sciepublish.com

While specific examples of semi-synthetic modifications starting directly from this compound to alter its polyketide backbone are not extensively detailed in the provided results, the principles of modifying polyketide biosynthesis are well-established for related compounds. ucsc.edunih.govresearchgate.net For instance, in the biosynthesis of urdamycins, the polyketide-derived backbone undergoes several enzymatic modifications, and altering these enzymes could lead to new this compound analogues. rsc.org

Glycan Structure Modification and Combinatorial Biosynthesis (in vitro/in vivo)

Combinatorial biosynthesis is a powerful technique for generating novel natural products by manipulating the biosynthetic pathways of a producing organism. nih.gov In the context of urdamycins, this approach has been successfully applied to the producing strain, Streptomyces fradiae Tü2717, to create a variety of analogues with modified glycan structures. nih.govpsu.edu this compound itself is a key product of such genetic manipulation, arising from the targeted inactivation of genes involved in the attachment of sugar moieties to the angucycline core. nih.gov

The biosynthesis of the parent compound, urdamycin A, involves a series of glycosylation steps catalyzed by specific glycosyltransferases (GTs). psu.edu The urdamycin gene cluster contains at least four GT genes: urdGT1a, urdGT1b, urdGT1c, and urdGT2. psu.edu By systematically inactivating these genes, researchers can halt the glycosylation process at different stages, leading to the accumulation of various intermediates. For instance, the inactivation of genes responsible for the biosynthesis of the deoxysugar L-rhodinose, such as urdQ, prevents its attachment and results in the accumulation of this compound, which possesses only the C-glycosidically linked D-olivose. nih.gov

Genetic engineering of these glycosylation pathways has yielded a library of new compounds. psu.edu This strategy involves not only gene inactivation but also the expression of specific GT genes in mutant strains, leading to derivatives with altered glycosylation patterns. psu.edu This highlights the high specificity of the glycosyltransferases, which often recognize and act upon specific aglycones and sugar donors. dtic.mil The process demonstrates how combinatorial biosynthesis can effectively diversify the structures of complex natural products like urdamycins. nih.gov

Table 1: Products from Combinatorial Biosynthesis in S. fradiae

| Gene(s) Inactivated/Modified | Key Product(s) | Structural Outcome | Source(s) |

|---|---|---|---|

| urdQ | This compound | Accumulation of aglycone with D-olivose; L-rhodinose attachment prevented. | nih.gov |

| urdR | Urdamycin M | D-olivose biosynthesis inactivated. | nih.gov |

| urdGT1a, urdGT1b, urdGT1c, urdGT2 | Urdamycin I, Urdamycin J | Generation of non-glycosylated derivatives. | psu.edu |

Regioselectivity and Stereocontrol in Synthetic Pathways

The total synthesis of this compound and its analogues presents significant challenges in controlling both regioselectivity (the specific position of a chemical bond or functional group) and stereocontrol (the three-dimensional arrangement of atoms). tandfonline.comacs.org Synthetic chemists have developed several strategies to overcome these hurdles, ensuring the precise construction of the complex benz[a]anthracene nucleus and the correct attachment of the C-glycoside. acs.orglookchem.com

A cornerstone of many synthetic routes is the Diels-Alder reaction, a powerful cycloaddition for forming the core ring structure. tandfonline.comtandfonline.com High regioselectivity in this step is crucial. One successful approach involves the reaction between a C-glycosyl juglone (B1673114) (a type of naphthoquinone) and a custom-synthesized diene. acs.org The inherent electronic and steric properties of the reactants guide the formation of the desired constitutional isomer. acs.org Another strategy employs a regioselective oxidation and bromination of a C-saccharide to create a bromoquinone, which then undergoes a Diels-Alder reaction. tandfonline.comtandfonline.com

Stereocontrol is particularly critical for establishing the correct configuration of the multiple chiral centers in the molecule, including the C-glycosidic linkage. tandfonline.comlookchem.com Key strategies include:

Catalyst-Promoted Glycosylation: The selective O-glycosylation to attach additional sugar units, as in the synthesis of this compound analogues, can be controlled using specific promotors. For example, scandium triflate has been used to catalyze the glycosylation of a protected aglycone with a benzoyl rhamnal donor, yielding the desired α-glycoside with high selectivity. tandfonline.comtandfonline.com

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the outcome of subsequent reactions. An intramolecular aldol (B89426) reaction used in one synthesis of (-)-Urdamycinone B produced a mixture of diastereomers that, fortunately, could be separated by reversed-phase chromatography. lookchem.com

Strategic Separation of Diastereomers: Often, the synthesis produces a mixture of diastereomers (stereoisomers that are not mirror images). tandfonline.com In some cases, separating these isomers is more efficient at an intermediate stage rather than with the final product. For instance, the diastereomers of this compound analogues were separated more easily than the diastereomers of the final, more complex disaccharide antibiotic. tandfonline.comtandfonline.com

Use of Unprotected Sugars: A novel and effective strategy involves the direct use of an unprotected D-olivose for the C-glycosidation step. acs.org This approach avoids numerous protection and deprotection steps and relies on a regioselective photooxygenation to build the quinone structure after the C-glycosidic bond is formed. acs.org

These methods demonstrate the sophisticated control chemists can exert over complex molecular architecture, enabling the total synthesis of this compound and providing pathways to novel analogues. acs.orgcapes.gov.br

Table 2: Key Reactions for Regio- and Stereocontrol in this compound Synthesis

| Reaction | Purpose | Reagents/Conditions | Outcome | Source(s) |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Core ring formation | C-glycosyl juglone + diene | Regioselective construction of the angucyclinone skeleton. | acs.org |

| Oxidation/Bromination | Preparation for Diels-Alder | 1,5-diacetoxy-olivose C-saccharide + NBS | Regioselective formation of a bromoquinone. | tandfonline.comtandfonline.com |

| O-Glycosylation | Attachment of sugar moiety | Scandium triflate (promotor), benzoyl rhamnal (donor) | Selective formation of an α-rhamnal glycoside. | tandfonline.comtandfonline.com |

| Intramolecular Aldol Reaction | Final ring closure | NaOH-MeOH, low temperature | Formation of stereoisomers, separable by chromatography. | lookchem.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| (-)-Urdamycinone B |

| 1,5-diacetoxy-olivose C-saccharide |

| Benzoyl rhamnal |

| Bromoquinone |

| C-glycosyl juglone |

| D-olivose |

| L-rhodinose |

| Ladamycin B2 |

| Urdamycin A |

| Urdamycin B |

| Urdamycin I |

| Urdamycin J |

| Urdamycin M |

| Urdamycin Q |

Mechanistic Biological Investigations of Urdamycinone B

Molecular Targets and Binding Interactions

The biological activity of Urdamycinone B is attributed to its interaction with specific molecular targets within the cell. Research has identified several key proteins and cellular components that this compound engages, leading to the disruption of essential cellular processes.

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme that manages the topological state of DNA, a process essential for DNA replication, transcription, and chromosome organization. wikipedia.orgmdpi.com This enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before re-ligating the break. wikipedia.orgmdpi.com This action resolves DNA tangles and supercoils that arise during various cellular processes. wikipedia.org

Topoisomerase II inhibitors are compounds that interfere with this catalytic cycle. wikipedia.org They are broadly categorized as either catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, or topoisomerase poisons, which stabilize the transient complex formed between the enzyme and the cleaved DNA. wikipedia.orgmdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which are toxic to the cell and can trigger apoptosis. wikipedia.orgmdpi.comnih.gov Many clinically effective anti-cancer drugs, such as doxorubicin (B1662922) and etoposide, function as topoisomerase II poisons. nih.govmdpi.com this compound has been identified as an inhibitor of topoisomerase II, suggesting a potential mechanism for its observed cytotoxic effects. mdpi.com

Inhibition of Mechanistic Target of Rapamycin (B549165) (mTOR)

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. mdpi.comsochob.cl It integrates signals from various environmental cues, including growth factors, nutrients (like amino acids), energy levels, and oxygen, to control essential anabolic and catabolic processes. mdpi.comsochob.cl mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, each with different downstream targets and sensitivities to inhibitors. mdpi.comnih.gov

mTORC1 is particularly sensitive to the inhibitor rapamycin and promotes cell growth by stimulating protein and lipid synthesis while inhibiting autophagy, a cellular recycling process. mdpi.comnih.gov It achieves this by phosphorylating key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis. mdpi.com mTORC2, which is generally less sensitive to acute rapamycin treatment, regulates cell survival and the organization of the cytoskeleton. sochob.cl Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer. mdpi.comsochob.cl this compound has been investigated for its potential to inhibit the mTOR pathway, which could contribute to its anti-proliferative properties. researchgate.net

Interactions with Bacterial Ribosomes

Bacterial ribosomes are the cellular machinery responsible for protein synthesis and are a major target for antibiotics. researchgate.netmdpi.com They are composed of two subunits, the small 30S subunit and the large 50S subunit. plos.org The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds. researchgate.netplos.org The structural differences between bacterial (70S) and eukaryotic (80S) ribosomes allow for selective targeting of bacterial protein synthesis without harming the host. researchgate.net

Potential Engagement with Transporters (e.g., SGLT1) for Mechanistic Insight

Sodium-glucose cotransporters (SGLTs) are a family of membrane proteins that transport glucose and sodium ions across the cell membrane. oatext.comresearchgate.net SGLT1 is a high-affinity glucose transporter primarily found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. researchgate.netresearchgate.netimrpress.com It functions as a symporter, using the electrochemical gradient of sodium to drive the uptake of glucose against its concentration gradient. oatext.comimrpress.com SGLT1 is also expressed in other tissues, including the kidneys, heart, and lungs. oatext.comresearchgate.net

The engagement of SGLT1 by certain molecules can have physiological effects beyond glucose transport. For instance, studies have shown that ligands of SGLT1 can induce anti-inflammatory effects in the intestine and lungs. researchgate.net Flavonoid glycosides have also been reported to be transported by SGLT1. nih.gov Given that this compound is a glycoside, its potential interaction with transporters like SGLT1 is an area of interest for understanding its full mechanistic profile, including its absorption, distribution, and potential off-target effects. usp.br

Cellular Processes Modulated by this compound

The interaction of this compound with its molecular targets ultimately translates into the modulation of critical cellular processes. A key outcome of its activity is the induction of programmed cell death.

Induction of Apoptosis

Apoptosis is a highly regulated and essential form of programmed cell death that plays a crucial role in development, tissue homeostasis, and the elimination of damaged or infected cells. excli.defrontiersin.org It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. excli.de Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.orgembopress.org

The intrinsic pathway is triggered by cellular stress, such as DNA damage, and is regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. frontiersin.org Pro-apoptotic proteins like BAX and BAK, upon activation, lead to the permeabilization of the mitochondrial outer membrane and the release of factors like cytochrome c. frontiersin.orgembopress.org Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of proteases called caspases, ultimately leading to the execution of the cell death program. excli.deembopress.org The ability of a compound to induce apoptosis is a hallmark of many anti-cancer agents. mdpi.com this compound has been shown to induce apoptosis, which is a likely consequence of its ability to cause DNA damage through topoisomerase II inhibition. amazonaws.comdntb.gov.ua

Induction of Autophagy

While direct studies on this compound's ability to induce autophagy are not extensively documented, research on its glycosylated derivative, Urdamycin A, provides significant insights. Urdamycin A has been identified as a potent inducer of autophagy in cancer cells. benchchem.com This process of "self-eating" is a catabolic mechanism that involves the degradation of cellular components via lysosomes. The induction of autophagy by Urdamycin A is linked to its ability to inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. benchchem.comresearchgate.net Inhibition of the mTOR pathway is a known trigger for autophagy. researchgate.net Given that this compound constitutes the core structure of Urdamycin A, it is plausible that the aglycone itself may contribute to this effect, although likely to a different extent. The liberation of this compound from its glycosidic attachments can occur under specific conditions, suggesting its potential to interact with intracellular targets. researchgate.netresearchgate.net However, further specific investigation is required to definitively establish and characterize the autophagic-inducing capabilities of this compound.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

The generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are recognized mechanisms of action for many anticancer agents. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. benchchem.compnas.org Mitochondria, the primary sites of cellular respiration, are both a major source and a primary target of ROS.

Studies on Urdamycin A have demonstrated its capacity to induce apoptosis in cancer cells through the generation of ROS and the disruption of mitochondrial function. benchchem.com This suggests that the angucycline core, this compound, is likely involved in these processes. The quinone moiety within the tetracyclic structure of angucyclines is a key feature that can participate in redox cycling, a process that can lead to the production of superoxide (B77818) radicals and other ROS. This increased oxidative stress can, in turn, trigger the intrinsic apoptotic pathway by causing mitochondrial membrane permeabilization and the release of pro-apoptotic factors. While direct evidence for this compound is still emerging, the cytotoxic activities of related angucyclinones often involve the generation of cytosolic superoxide. researchgate.net

Disruption of Bacterial Cell Wall Synthesis

The antibacterial activity of angucyclines, particularly against Gram-positive bacteria, is a well-established characteristic. benchchem.comnih.gov One of the primary mechanisms underlying this activity is the interference with bacterial cell wall synthesis. benchchem.com The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape, making it an excellent target for antibiotics. nih.govnih.gov

Research on Urdamycin A has indicated that its mechanism of antibacterial action involves the disruption of cell wall synthesis. benchchem.com As the fundamental structural unit, this compound is implicated in this activity. The planar, polycyclic structure of angucyclinones allows them to interact with components of the cell wall biosynthesis machinery or the cell membrane, thereby inhibiting the proper formation of the peptidoglycan layer. This disruption leads to a loss of structural integrity and ultimately, cell lysis. While specific studies detailing the interaction of this compound with bacterial cell wall components are limited, its structural similarity to other quinone-containing antibiotics suggests a potential role in inhibiting enzymes involved in peptidoglycan synthesis or disrupting membrane-associated steps of this crucial pathway. rsc.orgmdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The biological activity of the urdamycin family of compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential to understand the contribution of different structural motifs to their mechanisms of action.

Impact of Glycosidic Modifications on Biological Activity

For instance, Urdamycin A, which possesses a trisaccharide chain, exhibits potent anticancer and antibacterial activities. benchchem.com In contrast, Urdamycin B, which lacks the terminal D-olivose from the trisaccharide chain of Urdamycin A, shows reduced bioactivity. benchchem.com This highlights the importance of the complete sugar chain for optimal activity. The aglycone itself, Urdamycinone A (aquayamycin), which is structurally very similar to this compound, displays moderate antibacterial activity but reduced cytotoxicity compared to its glycosylated forms. benchchem.com This general trend, where glycosylation enhances biological activity, is common among many natural products. mdpi.comnih.gov

Table 1: Impact of Glycosidic Modifications on the Biological Activity of Urdamycin Derivatives

| Compound | Glycosylation Status | Key Structural Difference from Urdamycin A | Reported Biological Activity |

|---|---|---|---|

| Urdamycin A | Glycoside | - | Potent anticancer and antibacterial activity benchchem.com |

| Urdamycin B | Glycoside | Lacks the terminal D-olivose of the trisaccharide | Reduced bioactivity compared to Urdamycin A benchchem.com |

| Aquayamycin (B1666071) (Urdamycinone A) | Aglycone | Lacks all sugar moieties | Moderate antibacterial activity, reduced cytotoxicity benchchem.com |

Role of the Angucycline Aglycone Core

The tetracyclic angucycline core, represented by this compound, is the fundamental pharmacophore responsible for the intrinsic biological activity of the urdamycin family. tubitak.gov.tr This rigid, planar structure is crucial for intercalation with DNA and interaction with various enzymes. The quinone functionality within the B-ring is a key element, participating in redox reactions that can lead to the generation of ROS and subsequent cellular damage. researchgate.net

Modifications to the aglycone core itself can lead to significant changes in activity. For example, derivatives with a saturated B-ring, such as Urdamycin X, exhibit different biological profiles compared to those with an aromatic B-ring like this compound. benchchem.com The hydroxylation pattern on the angucycline skeleton, catalyzed by various oxygenases during biosynthesis, also plays a critical role in defining the compound's interactions with its biological targets. researchgate.net

Analysis of Structural Derivatives for Mechanistic Differences

The study of various structural derivatives of this compound provides valuable insights into the mechanistic nuances of this class of compounds. By comparing the activities of different analogs, researchers can dissect the contributions of specific functional groups and structural features.

For example, the comparison between Urdamycin A and its aglycone, aquayamycin (Urdamycinone A), clearly demonstrates that the sugar residues are not merely for solubility but are actively involved in target binding and potency. benchchem.com The synthesis of novel derivatives with modified sugar units or altered aglycone cores allows for a systematic exploration of the SAR. mdpi.comresearchgate.net Creating derivatives with different substituents on the aromatic rings or modifications to the quinone system can help to modulate the redox potential and, consequently, the ROS-generating capacity of the molecule. tubitak.gov.tr These studies are instrumental in developing new analogs with improved potency, selectivity, and potentially novel mechanisms of action. nih.govmdpi.com

Comparative Mechanistic Studies with Related Angucyclines (e.g., Urdamycin A, Aquayamycin)

The biological activities of angucycline antibiotics are profoundly influenced by their structural diversity, particularly the nature and arrangement of glycosidic moieties attached to the core aglycone. Comparative studies between this compound, its glycosylated parent compounds like Urdamycin A, and the related aglycone Aquayamycin reveal critical structure-activity relationships that govern their mechanisms of action.

Urdamycins belong to the angucycline family, a class of aromatic polyketides characterized by a tetracyclic benz[a]anthracene framework. benchchem.comasm.org The structural diversity within this family, largely arising from different glycosylation patterns and other enzymatic modifications, leads to a wide range of biological activities. asm.orgacs.org

Urdamycin A is a potent anticancer and antibacterial agent. benchchem.comontosight.ai Its mechanism of action is multifaceted, involving the inhibition of bacterial protein synthesis and, in cancer cells, the induction of apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function. benchchem.com It is also a known inhibitor of topoisomerase II, an enzyme essential for DNA replication. benchchem.com Furthermore, research has shown Urdamycin A to be a more potent inhibitor of the mechanistic target of rapamycin (mTOR) than the well-known drug Rapamycin, as it effectively inactivates both mTORC1 and mTORC2 protein complexes, leading to cancer cell death via both apoptosis and autophagy. benchchem.comindiabioscience.org The extensive glycosylation of Urdamycin A, which includes a C-9-linked trisaccharide and a C-12b-linked L-rhodinose, is considered critical for its high bioactivity. benchchem.com

In contrast, Urdamycin B, which differs from Urdamycin A only by the absence of the terminal D-olivose sugar in its trisaccharide chain, exhibits reduced bioactivity. benchchem.com This underscores the crucial role of the complete sugar chain in the molecule's efficacy. The mechanism of Urdamycin B is reported to involve DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and transcription processes, leading to cell death. biosynth.com

Aquayamycin, another related angucycline, is structurally identical to Urdamycinone A, the aglycone of Urdamycin A. benchchem.comgoogle.com As an aglycone, it lacks the extensive sugar chains of the urdamycins. Aquayamycin demonstrates antimicrobial and antineoplastic properties, which are thought to stem from its ability to intercalate into DNA. ontosight.ai It has also been identified as an inhibitor of the enzyme tyrosine hydroxylase. wikipedia.org However, its antibacterial activity is described as moderate. benchchem.com Studies comparing aquayamycin with its analogues have suggested that the sugar-free aglycone can possess significant cytotoxic potential, indicating that glycosylation is a key modulator of activity rather than a prerequisite for it. ohiolink.edu

The following table provides a comparative summary of the mechanistic features of these related angucyclines.

| Feature | Urdamycin A | Urdamycin B | Aquayamycin (Urdamycinone A) | This compound |

| Structure | Glycoside with a full trisaccharide and a rhodinose (B1234984) moiety. benchchem.com | Glycoside lacking one terminal D-olivose from the trisaccharide chain. benchchem.com | Aglycone (sugar-free core). benchchem.com | Aglycone (sugar-free core). google.comgoogle.com |

| Primary Bioactivity | Potent anticancer and antibacterial. benchchem.com | Antibacterial and anticancer, but with reduced bioactivity compared to Urdamycin A. benchchem.combiosynth.com | Moderate antibacterial, anticancer, and tyrosine hydroxylase inhibition. benchchem.comontosight.aiwikipedia.org | Antifungal. mdpi.com |

| Known Mechanisms | mTOR (mTORC1 & mTORC2) inhibition, Topoisomerase II inhibition, Induction of apoptosis and autophagy, Disruption of bacterial protein synthesis. benchchem.comindiabioscience.org | DNA intercalation, Topoisomerase II inhibition. biosynth.com | DNA intercalation. ontosight.ai | Not fully elucidated, but exhibits antifungal activity. mdpi.com |

| Role of Glycosylation | Critical for high potency and multifaceted mechanism. benchchem.com | Partial sugar chain results in reduced bioactivity. benchchem.com | Absence of sugar moieties defines its activity profile, which differs from glycosylated forms. ohiolink.edu | Absence of sugar moieties results in a distinct activity profile (antifungal). mdpi.com |

Advanced Analytical Methods and Characterization in Urdamycinone B Research

Chromatographic-Mass Spectrometric Hyphenated Techniques (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in the study of Urdamycinone B and related angucyclines. nih.gov This hyphenated technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. amazonaws.comfrontiersin.org In the context of this compound research, HPLC is used to separate the compound from a complex mixture of metabolites typically found in microbial fermentation broths. researchgate.netjksus.org

The separated components are then introduced into the mass spectrometer. The instrument provides mass-to-charge ratio (m/z) data, which aids in the initial identification of the compound. High-resolution mass spectrometry (HR-MS) is often employed to determine the elemental composition of this compound with high accuracy. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) involves the fragmentation of the selected parent ion (the this compound molecule) to generate a characteristic pattern of daughter ions. researchgate.netnih.gov This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification, even at trace levels within the extract. frontiersin.orgeuropa.eu

Researchers utilize LC-MS/MS not only for identification but also for comparing the metabolic profiles of different microbial cultures or culture conditions. For instance, it can be used to show the overproduction of this compound during co-culture experiments between different microbial species. researchgate.net

Table 1: Typical LC-MS/MS Parameters for Angucycline Analysis This table is a representative example and parameters may vary based on the specific instrument and experimental goals.

| Parameter | Setting | Purpose |

| Chromatography Column | C18 reverse-phase (e.g., Phenomenex Synergi Fusion-RP) nih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) (often with formic acid) nih.gov | Elutes compounds from the column with increasing organic solvent concentration. |

| Ionization Mode | Electrospray Ionization (ESI), positive mode frontiersin.org | Generates charged ions from the eluted compounds for MS analysis. |

| MS Analysis | Full Scan & Tandem MS (MS/MS) | Detects all ions within a mass range and fragments specific ions for structural information. |

| Collision Gas | Argon or Nitrogen frontiersin.org | Used to induce fragmentation of ions in the collision cell for MS/MS analysis. |

High-Resolution Spectroscopic Analysis (e.g., Advanced NMR techniques)

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of this compound. dntb.gov.uajst.go.jp Due to the structural complexity of angucyclines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required. amazonaws.comipb.pt

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the types and chemical environments of the hydrogen and carbon atoms in the molecule. researchgate.net However, to assemble the molecular framework, advanced 2D NMR techniques are essential. nptel.ac.innumberanalytics.com

Key 2D NMR experiments used in the characterization of this compound include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out adjacent protons in the structure. ipb.ptnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms they are attached to, providing unambiguous ¹H-¹³C one-bond connections. researchgate.netnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different fragments of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing the connectivity across quaternary carbons and heteroatoms. ipb.ptnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is critical for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these spectra, researchers can piece together the complex benz[a]anthracene core and determine the precise placement of hydroxyl and other functional groups that define this compound. dntb.gov.uanih.gov

Table 2: Representative NMR Data for the Angucycline Core This table presents typical chemical shift ranges for key carbons in the urdamycinone skeleton. Exact values can vary.

| Carbon Atom | Typical ¹³C Chemical Shift (δC) in ppm | 2D NMR Correlation |

| C-1 (Ketone) | ~204.7 researchgate.net | HMBC to protons on C-2 and C-12b |

| C-7 (Ketone) | ~180-190 | HMBC to protons on C-6 and C-8 |

| C-12 (Ketone) | ~180-190 | HMBC to protons on C-1 and C-11 |

| Aromatic CH | ~110-140 | HSQC to attached proton; HMBC to nearby carbons |

| Aliphatic CH/CH₂ | ~20-80 | HSQC to attached proton(s); COSY to adjacent protons |

Applications in Microbial Metabolite Profiling and Molecular Networking

The study of this compound is often part of a broader investigation into the metabolic capabilities of the producing microorganism, typically a Streptomyces species. jksus.orgjst.go.jp Metabolite profiling aims to comprehensively analyze the array of secondary metabolites produced by an organism under specific conditions. jksus.orgbenchchem.com LC-MS/MS is the primary analytical platform for generating this data. researchgate.net

A powerful modern approach for analyzing this complex data is Global Natural Products Social (GNPS) Molecular Networking. nih.govresearchgate.net This bioinformatic strategy organizes MS/MS data based on fragmentation similarity. researchgate.net In a molecular network, each node represents a unique molecule (parent ion), and the edges connecting the nodes represent a high degree of similarity between their MS/MS fragmentation spectra. nih.gov

This approach has several key applications in this compound research:

Dereplication: By comparing the MS/MS spectrum of a node against spectral libraries within GNPS, known compounds like this compound can be rapidly identified (annotated) in a crude extract, saving significant time and resources. nih.govresearchgate.net

Analog Discovery: Molecules that are structurally related to this compound will share similar fragmentation patterns and thus appear in the same "molecular family" or cluster in the network. researchgate.net This allows researchers to quickly pinpoint potential new or modified angucyclines within the extract. nih.govresearchgate.net

Biosynthetic Insights: Observing clusters of related molecules can provide clues about the biosynthetic pathway, revealing precursors, shunt products, and degradation products alongside the main compound. researchgate.net For example, a network might visually connect this compound to other known urdamycins or their aglycones. researchgate.net

This strategy was effectively used to visualize clusters of angucycline derivatives, including this compound, produced during the microbial interaction between Streptomyces mobaraensis and Coniochaeta sp. researchgate.netresearchgate.net

Methodologies for Quantifying Biosynthetic Intermediates and Products

Understanding the efficiency of this compound production requires accurate quantification of the final product as well as its key biosynthetic intermediates. The biosynthesis of this compound is part of the larger urdamycin pathway, which originates from a type II polyketide synthase (PKS) system. nih.govbenchchem.com

A key precursor in the pathway is the angucyclinone rabelomycin (B1204765). nih.gov A crucial step in the formation of this compound is the glycosylation of rabelomycin, a reaction catalyzed by the glycosyltransferase enzyme UrdGT2, which transfers an olivose moiety to the rabelomycin core. nih.gov

The primary method for quantifying these molecules is LC-MS/MS, operated in a targeted mode such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). This approach offers high sensitivity and selectivity. The process involves:

Standard Curve Generation: A pure standard of the compound to be quantified (e.g., this compound) is prepared at a series of known concentrations and analyzed to create a standard curve, which plots signal intensity against concentration.

Sample Preparation: The microbial extract is prepared, often using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

Targeted LC-MS/MS Analysis: The mass spectrometer is programmed to specifically detect and fragment the parent ion of the target analyte (e.g., this compound or rabelomycin) and monitor for one or more of its specific fragment ions. nih.gov

Quantification: The peak area of the analyte in the sample is measured and its concentration is calculated by interpolating from the standard curve. europa.eu

This quantitative approach is critical for metabolic engineering efforts aimed at improving the yield of this compound or for studying how different culture conditions affect its production. acs.org

Table 3: Key Compounds in the Biosynthesis of this compound

| Compound | Role | Key Enzyme(s) |

| Acetyl-CoA / Malonyl-CoA | Starter and extender units | Type II Polyketide Synthase (PKS) benchchem.com |

| Rabelomycin | Aglycone Precursor | PKS, Cyclases, Oxygenases nih.gov |

| dNDP-olivose | Sugar Donor | Sugar biosynthesis enzymes nih.gov |

| This compound | Glycosylated Product | UrdGT2 (Glycosyltransferase) nih.gov |

| Aquayamycin (B1666071) | Shunt Product / Related Aglycone | PKS, tailoring enzymes jst.go.jpbenchchem.com |

Emerging Research Avenues and Future Prospects for Urdamycinone B Research

Rational Design of Urdamycinone B Analogues with Modulated Mechanistic Profiles

The rational design of new this compound analogues is a promising strategy to create compounds with improved potency, selectivity, and novel mechanisms of action. researchgate.netrsc.org This approach moves beyond simple derivatization of the natural product towards a more directed synthesis of molecules designed for specific biological interactions. researchgate.net

Key strategies in the rational design of this compound analogues include:

Modification of Glycosylation Patterns: The sugar moieties attached to the angucycline core are often crucial for biological activity. usu.edu Synthetic strategies that allow for the attachment of different or modified sugar units can lead to analogues with altered target binding and pharmacokinetic properties. The total synthesis of this compound has been achieved using an unprotected sugar, a strategy that opens avenues for creating diverse C-glycosyl analogues. acs.org

Stereochemical Control: The precise three-dimensional arrangement of atoms is critical for biological function. Advanced synthetic methods, such as those mimicking Tsuji–Trost reactions, enable the stereoselective synthesis of glycosides, which is crucial for designing analogues with specific conformational properties that can enhance their interaction with biological targets. researchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues with systematic structural variations allows researchers to conduct detailed SAR studies. rsc.org For instance, the synthesis of analogues of derhodinosylurdamycin A with different 2-deoxy sugar subunits helps in understanding which parts of the molecule are essential for its cytotoxic activity. rsc.org Interestingly, an analogue of derhodinosylurdamycin A lacking any sugar subunit still demonstrated significant growth inhibition against various human cancer cell lines, suggesting that the aglycone itself possesses intrinsic cytotoxic potential. rsc.org This provides a basis for designing simplified, non-glycosylated analogues.

These design strategies aim to produce new chemical entities with potentially enhanced therapeutic profiles, such as increased cytotoxicity towards cancer cells or improved selectivity, thereby minimizing off-target effects. rsc.org

Genetic Engineering of Biosynthetic Pathways for Novel Compound Generation

The manipulation of the biosynthetic gene cluster (BGC) responsible for urdamycin production in Streptomyces fradiae offers a powerful platform for generating novel this compound-related compounds. nih.govjmicrobiol.or.kr This approach, often termed combinatorial biosynthesis, involves the targeted inactivation or introduction of genes to alter the final chemical structure. nih.govnih.gov

Key genetic engineering techniques include:

Gene Inactivation and Deletion: Researchers have successfully inactivated specific genes within the urdamycin BGC to produce new derivatives. For example, inactivating the urdQ gene, which is involved in the biosynthesis of the deoxysugar L-rhodinose, leads to the accumulation of this compound. nih.govacs.org Similarly, inactivating both urdQ and urdR (a dTDP-hexose-4-ketoreductase) resulted in the production of a novel analogue, urdamycin X, which surprisingly featured changes in the polyketide backbone rather than just the sugar moiety. nih.gov

Glycosyltransferase Engineering: The urdamycin pathway involves several glycosyltransferases (GTs) that attach specific sugar units to the aglycone. nih.govresearchgate.net UrdGT2 is responsible for the first C-glycosylation step that converts rabelomycin (B1204765) to this compound. nih.gov By deleting or swapping these GT genes, researchers can create a variety of new glycosylated compounds. For example, deleting the three O-glycosyltransferase genes (urdGT1a, urdGT1b, urdGT1c) resulted in the accumulation of this compound and its precursor aquayamycin (B1666071). researchgate.net Expressing different combinations of these GTs can lead to the production of various urdamycin derivatives. researchgate.net

Heterologous Expression: The entire BGC or parts of it can be transferred to a different host organism, which may provide a cleaner background for producing specific compounds or enable the combination of genes from different pathways to create hybrid molecules. usu.edu

These genetic strategies not only expand the chemical diversity of the urdamycin family but also provide fundamental insights into the function of biosynthetic enzymes and the logic of natural product assembly. nih.govnih.govjmicrobiol.or.kr

Exploration of Unconventional Biological Activities and Mechanistic Pathways (beyond established)

While angucyclines like the urdamycins are primarily known for their cytotoxic and antibacterial activities, emerging research is exploring their potential in other therapeutic areas. usu.eduamazonaws.com This involves screening this compound and its derivatives against a broader range of biological targets.